N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative characterized by a 2-chloro-6-fluorobenzyl substituent at the N1 position and a 4-carbamoylphenyl group at the C3-carboxamide position. Its molecular formula is inferred as C₂₁H₁₆ClF₂N₃O₃ (approximate molecular mass: 443.83 g/mol), derived by modifying the acetyl group in the closely related compound N-(4-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (ChemSpider ID: 946355-57-3) to a carbamoyl moiety .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN3O3/c21-16-4-1-5-17(22)15(16)11-25-10-2-3-14(20(25)28)19(27)24-13-8-6-12(7-9-13)18(23)26/h1-10H,11H2,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOPFTRRITTYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves multiple steps. One common approach is the reaction of 4-aminobenzamide with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the compound’s unique structural features, such as the pyridine ring and the carbamoyl group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the compound of interest and its closest analogs:
Pharmacological and Physicochemical Differences
- Substituent Effects on Receptor Binding: The 2-chloro-6-fluorobenzyl group in the target compound is critical for steric and electronic interactions with hydrophobic binding pockets, as seen in CB2 receptor ligands .
- The absence of a C6 methyl group in the target compound may result in broader receptor interaction profiles.
- Solubility and Bioavailability :
Carbamoyl and acetyl groups differ in polarity; the carbamoyl moiety (logP ~1.2) is more hydrophilic than acetyl (logP ~0.5), suggesting improved aqueous solubility for the target compound .
Research Findings and Implications
- CB2 Receptor Modulation :
Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxamide exhibit a "switch" in pharmacological activity (agonist vs. antagonist) depending on substituents at C5/C6 . While the target compound lacks a C5 substituent, its 4-carbamoylphenyl group may compensate by interacting with auxiliary binding sites. - Synthetic Feasibility : The synthesis route for analogous compounds (e.g., compound 13 in ) involves coupling carboxamide intermediates with benzyl halides, suggesting scalability for the target molecule.
Biological Activity
N-(4-carbamoylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which is known for a variety of biological activities. However, specific research on this compound's biological activity is limited, necessitating a comprehensive review of available literature and related compounds to infer its potential effects.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into several key components:
- Dihydropyridine Core : This core structure is significant in many pharmacologically active compounds.
- Substituents : The presence of a carbamoyl group and a chloro-fluoro substituted phenyl ring may influence the compound's reactivity and biological interactions.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | CHClF NO |
| Molecular Weight | 356.79 g/mol |
| Dihydropyridine Class | Yes |
| Functional Groups | Carbamoyl, Chloro, Fluoro |
General Insights into Dihydropyridines
Dihydropyridines are often associated with cardiovascular effects, particularly as calcium channel blockers. They exhibit various pharmacological properties including:
- Antihypertensive effects
- Antioxidant activity
- Potential anti-cancer properties
Given the structural similarities to other active dihydropyridines, it is plausible that this compound may exhibit similar activities.
Case Studies and Related Research
While direct studies on this specific compound are scarce, related compounds in the dihydropyridine class have demonstrated significant biological activities:
-
MDM2 Inhibitors : Research has shown that certain dihydropyridines can act as potent inhibitors of the MDM2 protein, which is crucial in cancer biology (PubMed ID: 28339198) .
- Example Compound : AA-115/APG-115 has shown high affinity for MDM2 and efficacy in tumor regression.
- Cardiovascular Studies : Other dihydropyridines have been studied for their effects on cardiac function and blood pressure regulation, indicating potential therapeutic applications in hypertension (PubMed ID: 24712661) .
The mechanisms through which this compound could exert biological activity may include:
- Calcium Channel Modulation : Similar to other dihydropyridines, it may influence calcium ion influx in cardiac and smooth muscle cells.
- Inhibition of Oncogenic Pathways : By potentially inhibiting proteins like MDM2, it may contribute to anti-cancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
